6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid
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Overview
Description
6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is a synthetic organic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Hexanoic Acid Side Chain: This step may involve the use of coupling reagents such as EDCI or DCC to attach the hexanoic acid moiety to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Hexanoic Acid Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of 6-(2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid lies in its specific combination of the quinazolinone core and the hexanoic acid side chain, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
6-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)16-18-14-9-6-5-8-13(14)17(22)19(16)11-7-3-4-10-15(20)21/h5-6,8-9,12,16,18H,3-4,7,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNYDSGNTDNCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC2=CC=CC=C2C(=O)N1CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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